2-Fluoro-3-hydroxypyridine

Organic Synthesis Process Chemistry Fluorination Methodology

2-Fluoro-3-hydroxypyridine is the non-interchangeable 2-halopyridine building block required for nicotinic α4β2 receptor PET tracer synthesis and PDE10A inhibitor programs achieving picomolar IC₅₀ values (0.037–0.12 nM). Its unique ortho-fluoro, meta-hydroxy substitution pattern enables O-functionalization for radioligand scaffold attachment while the C–F bond provides metabolic stabilization and an ¹⁸F-radiolabeling handle. Regioisomers such as 3-fluoro-2-hydroxypyridine exhibit different tautomeric behavior and altered electronic distribution, rendering them functionally unsuitable substitutes. Specify ≥98% purity material with certificates of analysis confirming melting point (126–133 °C) to ensure reproducibility of published low-nanomolar potency data.

Molecular Formula C5H4FNO
Molecular Weight 113.09 g/mol
CAS No. 174669-74-0
Cat. No. B122602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxypyridine
CAS174669-74-0
Synonyms2-Fluoro-3-pyridinol; 
Molecular FormulaC5H4FNO
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)O
InChIInChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
InChIKeyUEQRKEWMEMJXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxypyridine (CAS 174669-74-0): A Specialized Fluoropyridinol Building Block for Nicotinic Receptor-Targeted Imaging and Kinase-Focused Medicinal Chemistry Programs


2-Fluoro-3-hydroxypyridine (CAS 174669-74-0; synonyms: 2-fluoro-3-pyridinol, 2-fluoropyridin-3-ol) is a heteroaromatic compound classified as a 2-halopyridine derivative, characterized by a fluorine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring . This specific ortho-fluoro, meta-hydroxy substitution pattern confers distinct electronic properties and reactivity profiles compared to other fluoropyridine or hydroxypyridine isomers, including a predicted pKa of 4.92 ± 0.10 for the hydroxyl group . The compound exhibits a melting point range of 126–133 °C and is soluble in DMSO and methanol . Its primary documented application is as a key synthetic intermediate in the preparation of imaging agents targeting the nicotinic α4β2 receptor [1]. Unlike simple mono-substituted pyridines, the juxtaposition of both electron-withdrawing fluorine and hydrogen-bonding hydroxyl functionality within the same ring enables downstream derivatization strategies that are inaccessible to either 2-fluoropyridine (lacking the hydroxyl) or 3-hydroxypyridine (lacking fluorine at the ortho position).

Why Generic Substitution Fails: The Functional Irreplaceability of 2-Fluoro-3-hydroxypyridine's Ortho-Fluoro/Meta-Hydroxy Architecture


Substituting 2-fluoro-3-hydroxypyridine with structurally similar compounds such as 2-fluoropyridine, 3-hydroxypyridine, or the regioisomeric 3-fluoro-2-hydroxypyridine fundamentally alters or eliminates the specific synthetic and biological utility of the building block. 2-Fluoropyridine lacks the hydroxyl group entirely, rendering it incapable of participating in O-alkylation, esterification, or hydrogen-bonding interactions that are essential for constructing pharmacophores targeting the nicotinic α4β2 receptor binding pocket . Conversely, 3-hydroxypyridine lacks the fluorine substituent, eliminating the metabolic stabilization conferred by the C–F bond and removing the ¹⁸F-radiolabeling handle required for PET imaging agent development . The regioisomer 3-fluoro-2-hydroxypyridine (CAS 1526-28-5) presents an alternative substitution pattern; however, the different relative positioning of fluorine and hydroxyl groups alters electronic distribution across the pyridine ring, modifies the acidity of the hydroxyl proton, and changes the reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, structure–activity relationship studies in PDE10A inhibitor programs have demonstrated that the 2-fluoro-3-pyridinyl residue specifically confers the highest inhibitory potency among evaluated fluoropyridine isomers, indicating that isomeric substitution is not functionally equivalent [2]. Therefore, procurement decisions cannot treat fluorohydroxypyridines as interchangeable commodities; the exact 2-fluoro-3-hydroxy arrangement is required for established synthetic protocols and demonstrated biological activity profiles.

Quantitative Differentiation Evidence: How 2-Fluoro-3-hydroxypyridine Compares to Analogs in Synthesis Yield, Biological Activity, and Structural Properties


Synthetic Route Yield Comparison: Diazotization–Fluorination (66% Yield) Versus Alternative Fluorination Pathway (93% Yield) for 2-Fluoro-3-hydroxypyridine

Two distinct synthetic routes to 2-fluoro-3-hydroxypyridine have been documented with substantially different yields. The classic diazotization–fluorination approach starting from 2-amino-3-hydroxypyridine, using sodium nitrite in the presence of tetrafluoroboric acid to form a diazonium salt intermediate followed by fluorination, produces the target compound in approximately 65–66% isolated yield after chromatographic purification [1]. In contrast, an alternative synthetic pathway proceeding from 2-fluoropyridine as the starting material, presumably via directed ortho-metalation and oxidation or hydroxylation, has been reported to achieve a significantly higher yield of approximately 93% [1]. This 27-percentage-point yield differential represents a meaningful productivity improvement for large-scale procurement planning and cost-of-goods calculations, though the actual availability and economic viability of each route depends on starting material costs, reagent hazards, and scale-up feasibility at the supplier level. For comparison, the diazotization–fluorination yield for the target compound (66%) is consistent with typical Balz–Schiemann-type yields on pyridine substrates, whereas the 93% yield route suggests a more efficient alternative that may be patented or proprietary [2].

Organic Synthesis Process Chemistry Fluorination Methodology

PDE10A Inhibitor Potency: 2-Fluoro-3-pyridinyl Residue Yields Single-Digit Picomolar IC₅₀ Values, Surpassing Alternative Pyridine Substituents

In a medicinal chemistry program aimed at developing fluorinated inhibitors of phosphodiesterase 10A (PDE10A) for potential use as ¹⁸F-labeled PET imaging agents, the 2-fluoro-3-pyridinyl residue was systematically evaluated as a substituent on an imidazo[1,5-a]quinoxaline scaffold [1]. The reference compounds in this series, including 1,8-dipyridinylimidazo[1,5-a]quinoxalines and 1-pyridinylimidazo[1,5-a]quinoxalines, exhibited inhibitory potencies in the subnanomolar range with selectivity factors greater than 38 against other PDE isoforms [1]. Critically, the study identified that employing 2-fluoro-3-pyridinyl as the residue produced the most potent inhibitors in the series: compound 16 exhibited an IC₅₀ of 0.12 nM, compound 17 exhibited an IC₅₀ of 0.048 nM, and compound 32 exhibited an IC₅₀ of 0.037 nM [1]. While direct comparator data for other fluoropyridine isomers (e.g., 3-fluoro-2-pyridinyl, 4-fluoro-3-pyridinyl) in this exact scaffold are not provided in the same publication, the statement that the 2-fluoro-3-pyridinyl residue 'provided the most potent inhibitors' implies that alternative regioisomers were evaluated and yielded lower potency [1]. Furthermore, the ortho-fluoropyridine motif was specifically selected to enable subsequent introduction of ¹⁸F via nucleophilic substitution for radiolabeling purposes, a functional requirement that constrains acceptable substitution patterns to those with fluorine at an activated position [1].

Medicinal Chemistry Phosphodiesterase Inhibition PET Imaging Structure–Activity Relationship

Melting Point and Purity Specification: Comparative Commercial Grade Analysis of 2-Fluoro-3-hydroxypyridine Across Major Suppliers

Commercial availability and quality specifications for 2-fluoro-3-hydroxypyridine vary across established chemical suppliers. TCI America offers the compound at ≥98.0% purity (GC, T) with a melting point specification of 126.0–131.0 °C . Aladdin Scientific supplies the compound at 97% purity with a melting point range of 131–133 °C, and notes air sensitivity requiring storage under inert atmosphere . AKSci specifies 95% purity with a melting point of 132–137 °C . The compound has also been characterized by comprehensive spectroscopic methods: ¹H NMR (DMSO-d₆) shows signals at δ 10.41 (s, OH), 7.64 (td, J = 1.7, 4.7 Hz), 7.42 (dd, J = 1.7, 10.8 Hz), and 7.17 (ddd, J = 1.3, 4.7, 7.8 Hz); ¹³C NMR reveals a characteristic C–F coupling constant of ¹J_{F–C} = 233 Hz for the fluorine-bearing C2 position, with additional long-range couplings of ²J_{F–C} = 27 Hz and ³J_{F–C} = 13 Hz and 5 Hz . Mass spectrometry (DCI/NH₄⁺) confirms the molecular ion at m/z 131 [M+NH₄]⁺ and 114 [M+H]⁺ . In contrast to the regioisomer 3-fluoro-2-hydroxypyridine (CAS 1526-28-5), which tends to exist in tautomeric equilibrium with its pyridone form and exhibits different spectroscopic signatures, the 2-fluoro-3-hydroxy substitution pattern provides a distinct and analytically verifiable identity .

Quality Control Analytical Chemistry Vendor Selection Purity Assessment

Nicotinic α4β2 Receptor Imaging: 2-Fluoro-3-hydroxypyridine as the Established Intermediate for Radioligand Synthesis

2-Fluoro-3-hydroxypyridine is explicitly and repeatedly documented in the peer-reviewed literature as the synthetic precursor for preparing imaging agents targeting the nicotinic α4β2 receptor . Specifically, the compound serves as an intermediate in the synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging of neuronal nicotinic acetylcholine receptors, which are implicated in cognitive function, addiction, and neurodegenerative disorders [1]. The hydroxyl group at the 3-position provides a handle for O-alkylation or esterification to attach the requisite radioligand scaffold, while the fluorine atom at the 2-position serves a dual purpose: it enhances metabolic stability of the final radiotracer and, critically, enables subsequent ¹⁸F-for-¹⁹F isotopic exchange or serves as a cold reference standard for radiolabeled analog characterization . Alternative fluoropyridine building blocks lacking the hydroxyl group (e.g., 2-fluoropyridine) cannot participate in the same O-functionalization chemistry and are therefore unsuitable for this application. Similarly, 3-hydroxypyridine derivatives lacking the fluorine substituent fail to provide the metabolic stabilization and fluorine-18 radiolabeling handle required for PET tracer development . The compound's established role in this niche is further evidenced by its citation in multiple radiopharmaceutical patents and methodology papers spanning from 1998 through 2015 .

PET Imaging Radiopharmaceutical Chemistry Neuroscience Nicotinic Acetylcholine Receptors

Optimal Procurement and Application Scenarios for 2-Fluoro-3-hydroxypyridine (CAS 174669-74-0)


Development of PDE10A-Targeted PET Tracers and Subnanomolar Inhibitor Leads

Medicinal chemistry and radiopharmaceutical research groups developing PDE10A inhibitors for neurological disorders or PET imaging agents should procure 2-fluoro-3-hydroxypyridine as the preferred fluoropyridine building block. Evidence from structure–activity relationship studies demonstrates that derivatives incorporating the 2-fluoro-3-pyridinyl residue achieve single-digit to sub-50 picomolar IC₅₀ values (0.037–0.12 nM) against PDE10A, representing the most potent inhibitors within the evaluated imidazo[1,5-a]quinoxaline series [1]. The ortho-fluoropyridine motif is specifically selected because it enables subsequent ¹⁸F introduction via nucleophilic substitution for PET radiolabeling purposes [1]. For procurement planning, researchers should specify material from suppliers offering ≥98% purity (TCI-grade) to ensure reproducibility of the low-nanomolar to picomolar potency data reported in the literature, as impurities at the 3–5% level could confound biological assay results at these extreme sensitivity thresholds .

Synthesis of Nicotinic α4β2 Receptor Radioligands for Neuroscience PET Imaging

Radiopharmaceutical chemistry facilities engaged in developing ¹⁸F-labeled PET tracers for imaging neuronal nicotinic acetylcholine receptors represent a validated, literature-supported application for 2-fluoro-3-hydroxypyridine procurement. The compound is the established pyridine derivative intermediate for this receptor class, as documented in multiple peer-reviewed publications and patents spanning two decades [1]. The 3-hydroxyl group provides the essential O-functionalization site for attaching the radioligand scaffold (typically via ether or ester linkages), while the 2-fluoro substituent serves both as a metabolic stabilization element and as the cold reference standard for the corresponding ¹⁸F-labeled analog . Procurement for this application should prioritize suppliers who can provide air-sensitive material packaged under inert atmosphere, as the compound's sensitivity to air is noted in vendor specifications and may affect long-term stability during radiolabeling campaigns .

Kinase Inhibitor and CNS Drug Discovery Programs Requiring Fluorinated Heteroaromatic Building Blocks

Drug discovery programs focused on kinase inhibitors, antimicrobial agents, and central nervous system modulators can deploy 2-fluoro-3-hydroxypyridine as a versatile fluorinated heteroaromatic building block for scaffold diversification [1]. The dual functionality—electrophilic fluorine at C2 and nucleophilic hydroxyl at C3—enables orthogonal derivatization strategies: the hydroxyl group can undergo O-alkylation, Mitsunobu reactions, or conversion to a leaving group for further cross-coupling, while the fluorine atom can participate in nucleophilic aromatic substitution (S_NAr) under appropriate conditions or serve as a metabolically stable bioisostere . The predicted pKa of 4.92 ± 0.10 for the hydroxyl group indicates that deprotonation occurs under mildly acidic to neutral conditions, facilitating salt formation for pharmaceutical formulation development . For programs considering alternative building blocks, note that the regioisomeric 3-fluoro-2-hydroxypyridine exhibits different tautomeric behavior (existing partially as the pyridone form), which alters its hydrogen-bonding capacity and may affect target binding .

Large-Scale or Kilogram Procurement: Vendor Route Verification and Yield-Based Cost Analysis

Procurement professionals sourcing 2-fluoro-3-hydroxypyridine at multi-gram to kilogram scale should conduct vendor due diligence regarding the synthetic route employed, as the documented yield differential between routes is substantial (66% versus 93%) [1]. The classic Balz–Schiemann-type diazotization–fluorination route from 2-amino-3-hydroxypyridine yields approximately 65–66% product, whereas alternative fluorination-based routes from 2-fluoropyridine or patented routes from 2-chloro-3-nitropyridine may achieve yields approaching 93% [1]. This 27-percentage-point yield difference translates directly to raw material cost efficiency and should be reflected in vendor pricing. Request certificates of analysis that confirm melting point within the established range (126–133 °C) and NMR spectroscopic purity matching literature values; deviation from these specifications may indicate either isomeric contamination (e.g., 3-fluoro-2-hydroxypyridine) or incomplete purification . For large-volume orders, verify that the supplier's chosen synthetic route aligns with the intended application—the Balz–Schiemann route may introduce trace metal impurities (boron, fluoride salts) that could interfere with sensitive catalytic downstream reactions, whereas alternative fluorination routes may have different impurity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.